molecular formula C19H12N2O3 B11015138 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate

Cat. No.: B11015138
M. Wt: 316.3 g/mol
InChI Key: LVMJFTNIUKPNPH-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound with the molecular formula C19H12N2O3 This compound features a benzisoxazole ring fused with a phenyl group and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the benzisoxazole core, which can be synthesized via the cyclization of ortho-substituted aryl azides or nitrobenzenes. The phenyl group is introduced through electrophilic aromatic substitution reactions.

The isonicotinate moiety is then attached using esterification reactions, where isonicotinic acid is reacted with the benzisoxazole derivative in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely, as well as employing high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzisoxazole oxides, while reduction could produce benzisoxazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery, particularly in the search for new antibiotics or anticancer agents.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may interact with specific biological targets, such as enzymes or receptors, making it a potential lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The benzisoxazole ring can participate in hydrogen bonding and π-π interactions, while the isonicotinate moiety may enhance binding affinity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2-benzisoxazole: Lacks the isonicotinate moiety, making it less versatile in terms of chemical reactivity and biological activity.

    1,2-Benzisoxazol-3-yl isonicotinate: Similar structure but without the phenyl group, which may affect its binding properties and overall activity.

    3-Phenyl-1,2-benzisoxazol-6-yl acetate:

Uniqueness

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate stands out due to its combination of a benzisoxazole ring, a phenyl group, and an isonicotinate moiety. This unique structure provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) pyridine-4-carboxylate

InChI

InChI=1S/C19H12N2O3/c22-19(14-8-10-20-11-9-14)23-15-6-7-16-17(12-15)24-21-18(16)13-4-2-1-3-5-13/h1-12H

InChI Key

LVMJFTNIUKPNPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4

Origin of Product

United States

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